molecular formula C8H18Cl2Sn B1624461 Dichlorobis(2-methylpropyl)stannane CAS No. 14208-78-7

Dichlorobis(2-methylpropyl)stannane

Cat. No.: B1624461
CAS No.: 14208-78-7
M. Wt: 303.8 g/mol
InChI Key: GXWLHTAAGCHDAV-UHFFFAOYSA-L
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Description

Dichlorobis(2-methylpropyl)stannane, with the chemical formula C8H18Cl2Sn, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its applications in organic synthesis and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(2-methylpropyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 2-methylpropyl magnesium chloride (i-PrMgCl) in an anhydrous environment. The reaction typically proceeds as follows:

SnCl4+2i-PrMgClC8H18Cl2Sn+2MgCl2\text{SnCl}_4 + 2 \text{i-PrMgCl} \rightarrow \text{C8H18Cl2Sn} + 2 \text{MgCl}_2 SnCl4​+2i-PrMgCl→C8H18Cl2Sn+2MgCl2​

This reaction is carried out under inert conditions, often using a nitrogen or argon atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(2-methylpropyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation and reduction reactions can produce tin compounds with different oxidation states .

Mechanism of Action

The mechanism by which dichlorobis(2-methylpropyl)stannane exerts its effects involves the coordination of the tin center with various ligands. This coordination can activate or stabilize intermediates in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(2-methylpropyl)stannane: C8H18Cl2Sn

    Dichlorodibutylstannane: C8H18Cl2Sn

    Dichlorodiphenylstannane: C12H10Cl2Sn

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to other organotin compounds, it offers distinct advantages in terms of stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

dichloro-bis(2-methylpropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*4H,1H2,2-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWLHTAAGCHDAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Sn](CC(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424067
Record name Dichlorobis(2-methylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-78-7
Record name Dichlorobis(2-methylpropyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorobis(2-methylpropyl)stannane
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Reactant of Route 4
Dichlorobis(2-methylpropyl)stannane
Reactant of Route 5
Dichlorobis(2-methylpropyl)stannane
Reactant of Route 6
Dichlorobis(2-methylpropyl)stannane

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